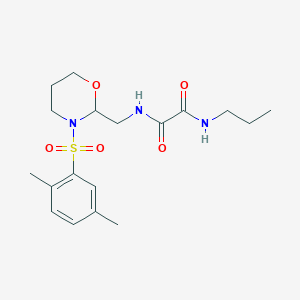
N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound "N1-((3-((2,5-dimethylphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)-N2-propyloxalamide" is a chemical entity that appears to be a derivative of sulfonamide-based structures. Sulfonamides are a group of compounds widely known for their various biological activities, including enzyme inhibition and potential anticancer properties . The structure of the compound suggests it may have been synthesized from arylsulfonyl isocyanates and diketene, as these are common precursors for related sulfonamide and oxazine derivatives .
Synthesis Analysis
The synthesis of related sulfonamide derivatives often involves the reaction of arylsulfonyl isocyanates with diketene in the presence of N-heteroaromatic compounds, which act as catalysts . Another synthetic approach for oxalamide derivatives includes the rearrangement of oxiranes, as described in the synthesis of N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides . These methods are operationally simple and can yield high-purity products, which are essential for further applications in medicinal chemistry and drug design.
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives can exhibit tautomerism, as seen in sulfonamide-sulfonimide tautomeric forms . The conformation of these molecules is influenced by the substituents on the sulfonamide group, and intermolecular hydrogen bonds play a significant role in stabilizing these structures. Theoretical calculations, such as those performed at the DFT/B3LYP/6-311++G(d,p) level, can predict the existence of tautomeric forms and their prevalence in different solvents .
Chemical Reactions Analysis
Sulfonamide derivatives can participate in various chemical reactions, including the formation of 1,2-thiazete dioxides, thioketene S,S-dioxide dimers, and other S,N-heterocycles when reacted with ynamines . Additionally, reactions with azirines can lead to the competitive formation of thiadiazoles, oxathiazoles, and acrylamidines . These reactions are influenced by the substituents on the sulfonamide and the reaction conditions, such as solvent and temperature.
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. For instance, vinylsulfonamides can exist as mixtures of E- and Z-isomers, with the ratio determined by NMR spectroscopy . The biological activity of these compounds, such as their role as VEGFR-2 inhibitors, is often evaluated through in vitro assays against various cancer cell lines . The molecular docking of active derivatives can provide insights into their interaction with biological targets and their potential as therapeutic agents .
Aplicaciones Científicas De Investigación
Receptor Binding and Agonist Properties
Compounds with sulfonyl and oxazinan structural motifs have been explored for their receptor binding affinities and agonist properties, particularly in the context of serotonin receptors. For example, derivatives of indolyethylamines have shown varying degrees of preference for 5-HT1D receptors, demonstrating their potential in neurological research and therapeutic applications (Barf et al., 1996).
Synthetic Applications
Oxalamide derivatives, including those derived from oxiranes, have been utilized in novel synthetic approaches, showcasing their relevance in organic synthesis and chemical research. Such methodologies enable the efficient production of N-(2-carboxyaryl)-N2-(aryl or H)oxalamides, offering new pathways for the synthesis of biologically active molecules (Mamedov et al., 2016).
Insecticidal Activity
Research on novel insecticides highlights the development of compounds with unique chemical structures, such as flubendiamide, which exhibits strong activity against lepidopterous pests. These studies underscore the potential of sulfonyl-containing compounds in agricultural and pest management applications (Tohnishi et al., 2005).
Peptide Synthesis Efficiency
Compounds like N-triazinylammonium sulfonates have been used to enhance the efficiency of peptide synthesis, including in solid-phase synthesis. This research is pivotal for the development of pharmaceuticals and bioactive peptides, demonstrating the broad utility of sulfonamide derivatives in peptide chemistry (Kolesińska et al., 2015).
Analytical and Biochemical Studies
Studies involving the use of cyanine dye-labeled proteins for high-performance liquid chromatography (HPLC) with fluorescence detection illustrate the application of sulfonyl derivatives in enhancing analytical techniques for protein analysis. This research contributes to the fields of biochemistry and molecular biology, enabling more sensitive detection and analysis of proteins (Qiao et al., 2009).
Mecanismo De Acción
The mechanism of action of a compound refers to how it interacts with other molecules at the molecular level. This is particularly relevant for compounds that have biological activity.
Safety and Hazards
Propiedades
IUPAC Name |
N'-[[3-(2,5-dimethylphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-propyloxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O5S/c1-4-8-19-17(22)18(23)20-12-16-21(9-5-10-26-16)27(24,25)15-11-13(2)6-7-14(15)3/h6-7,11,16H,4-5,8-10,12H2,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUAZENRPLIFPNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)C(=O)NCC1N(CCCO1)S(=O)(=O)C2=C(C=CC(=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

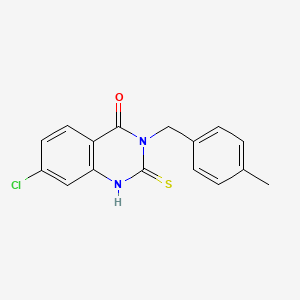
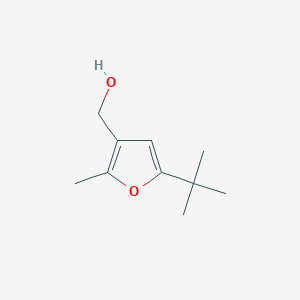
![1-(1-(4-chlorophenyl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-yl)piperidine-4-carboxamide](/img/structure/B3008758.png)
![1-[Phenyl(1H-pyrazol-1-yl)((2)H)methyl]-1H-pyrazole](/img/structure/B3008759.png)

![3-benzyl-N-(2-chlorobenzyl)-5-methyl-2,4-dioxo-2,3,4,5-tetrahydro-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide](/img/structure/B3008764.png)
![7-(2,5-difluorophenyl)-4-((3,4-dihydro-2H-benzo[b][1,4]dioxepin-7-yl)sulfonyl)-1,4-thiazepane](/img/structure/B3008765.png)
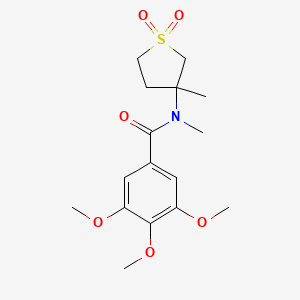
![(3E)-3-{[(4-fluorophenyl)methoxy]imino}propanenitrile](/img/structure/B3008767.png)
![benzyl 2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetate](/img/structure/B3008768.png)
![N-[4-[[3-(Benzimidazol-1-yl)azetidin-1-yl]methyl]phenyl]acetamide](/img/structure/B3008769.png)
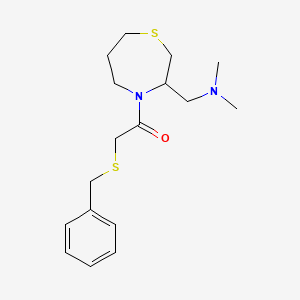
![N-((5-methylisoxazol-4-yl)methyl)-3,4-dihydro-2H-benzo[b][1,4]dioxepine-7-sulfonamide](/img/structure/B3008775.png)
